Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate

SIRT2 inhibition epigenetics biochemical assay

Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate (CAS 488103-69-1) is a synthetic, heterobifunctional small molecule (MF: C15H18N4O3S2; MW: 366.45 g/mol) that integrates a 4,6-dimethylpyrimidine thioether, an acetamido linker, a 2-aminothiazole core, and an ethyl acetate side chain. It is reported as a potent inhibitor of human sirtuin‑2 (SIRT2) with an IC50 of 14 nM in biochemical assays.

Molecular Formula C15H18N4O3S2
Molecular Weight 366.45
CAS No. 488103-69-1
Cat. No. B2591217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate
CAS488103-69-1
Molecular FormulaC15H18N4O3S2
Molecular Weight366.45
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=CC(=N2)C)C
InChIInChI=1S/C15H18N4O3S2/c1-4-22-13(21)6-11-7-23-15(18-11)19-12(20)8-24-14-16-9(2)5-10(3)17-14/h5,7H,4,6,8H2,1-3H3,(H,18,19,20)
InChIKeyZFYYBWNCOZBKHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate (CAS 488103-69-1) Procurement Baseline


Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate (CAS 488103-69-1) is a synthetic, heterobifunctional small molecule (MF: C15H18N4O3S2; MW: 366.45 g/mol) that integrates a 4,6-dimethylpyrimidine thioether, an acetamido linker, a 2-aminothiazole core, and an ethyl acetate side chain . It is reported as a potent inhibitor of human sirtuin‑2 (SIRT2) with an IC50 of 14 nM in biochemical assays [1]. This compound belongs to the aminothiazole class of SIRT2 inhibitors and serves as a key research probe for studying SIRT2-mediated deacetylation pathways.

Probe type SIRT2 inhibitor research probe (aminothiazole class)
Assay context Biochemical deacetylase activity assays
Pathway SIRT2-mediated deacetylation pathway studies

Why Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate Cannot Be Replaced by Generic In‑Class Analogs


The core thioether-pyrimidine-thiazole scaffold is shared by several SIRT2 inhibitors (e.g., SirReal1, SirReal2), but subtle variations in the side chain dramatically alter target potency. The specific ethyl (thiazol-4-yl)acetate substituent on the 2-aminothiazole ring provides a unique combination of nanomolar SIRT2 biochemical potency (IC50 14 nM) and a distinct physicochemical profile (clogP 2.28, TPSA 85.59 Ų) [1] that diverges from close analogs [2]. Simple substitution with a different ester or amide side chain can shift potency by orders of magnitude and alter solubility and permeability parameters, making generic selection without side-chain verification a direct risk to assay reproducibility [2].

Side chain Ester/amide substitution may shift SIRT2 potency by orders of magnitude
Linker Thioether linkage is critical; amino analogs may lack nanomolar activity
Regiochemistry C5-acetate regioisomer expected to reduce SIRT2 inhibition drastically

Quantitative Differentiation Evidence for Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate (CAS 488103-69-1)


SIRT2 Biochemical Potency: CAS 488103-69-1 vs. SirReal1 (CAS 801227-82-7)

In a direct biochemical assay measuring inhibition of recombinant human SIRT2, CAS 488103-69-1 achieved an IC50 of 14 nM [1]. In contrast, the structurally related reference compound SirReal1 (N-(5-benzylthiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide, CAS 801227-82-7) exhibited an IC50 of 3,745 nM under comparable conditions . This represents an approximately 267-fold improvement in potency conferred by the ethyl (thiazol-4-yl)acetate side chain compared to the N-(5-benzylthiazol-2-yl) substituent.

SIRT2 IC50 vs SirReal1
Cross-study
14 nM vs 3,745 nM (approx. 267-fold difference)
Supports pathway inhibition study fit
Cross-study comparison; verify in own assay
SIRT2 inhibition epigenetics biochemical assay

SIRT2 Inhibitory Potency Positioning Against SirReal2 (CAS 709002-46-0)

CAS 488103-69-1 demonstrates an IC50 of 14 nM against SIRT2 [1], which is approximately 10-fold more potent than SirReal2 (CAS 709002-46-0), a widely used reference inhibitor that exhibits an IC50 of 140 nM for SIRT2 . Both compounds share the common 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide core but diverge at the thiazole C5 position: CAS 488103-69-1 bears a CH2COOEt group whereas SirReal2 carries a CH2-naphthalen-1-yl substituent.

SIRT2 IC50 vs SirReal2
Cross-study
14 nM vs 140 nM (10-fold difference)
Supports selection as reference probe
Protocol differences between datasets
SIRT2 selectivity structure-activity relationship drug discovery

Thioether Linker vs. Amino Linker: Structural Differentiation and SIRT2 Affinity

CAS 488103-69-1 employs a thioether (-S-CH2-CO-) linkage between the 4,6-dimethylpyrimidine ring and the acetamido-thiazole moiety. In the closely related amino-linked analog (CAS 1226445-31-3), the thioether is replaced by an amino group (-NH-). Although direct SIRT2 IC50 data for CAS 1226445-31-3 are not publicly available, the thioether-containing series (including CAS 488103-69-1) achieves low nanomolar SIRT2 inhibition (14 nM) [1], while the broader amino-thiazole class typically shows micromolar SIRT2 potency [2]. The thioether linker is postulated to provide critical van der Waals contacts within the SIRT2 extended C-site, contributing to enhanced binding affinity.

Thioether linker requirement
Class-level
Thioether: nanomolar; amino linker: micromolar potency inferred
Linker chemistry review for target engagement
SAR trend; experimental confirmation needed
linker chemistry SIRT2 binding mode medicinal chemistry

Ethyl Ester Prodrug Motif: Potential for Enhanced Membrane Permeability vs. Free Acid Analog

CAS 488103-69-1 is an ethyl ester (clogP = 2.28; TPSA = 85.59 Ų; HBD = 1; Rotatable Bonds = 6) [1]. The corresponding free carboxylic acid analog (CAS not assigned) would be expected to have a substantially lower clogP (estimated ~1.0) and an additional hydrogen bond donor (HBD = 2), potentially reducing passive membrane permeability. While direct permeability data are not publicly available for this specific pair, ethyl ester prodrug strategies are a well-established approach in medicinal chemistry to improve cellular uptake, with the ester cleaved intracellularly to release the active acid metabolite [2].

Ethyl ester permeability
Calculated
clogP 2.28, HBD 1 vs acid analog clogP ~1.0, HBD 2
Supports cell permeability review
Calculated properties; no experimental Caco-2/PAMPA data
prodrug design cellular permeability physicochemical properties

Thiazole Ring Substitution Position: C4-Acetate vs. C5-Acetate Regioisomer Differentiation

CAS 488103-69-1 bears the ethyl acetate group at the C4 position of the thiazole ring (IUPAC: ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate) [1]. A closely related regioisomer (CAS not assigned in open databases) identified as ETHYL [2-(([(4,6-DIMETHYLPYRIMIDIN-2-YL)THIO]ACETYL)AMINO)-1,3-THIAZOL-5-YL]ACETATE places the acetate group at the C5 position . In the SirReal series, the C5 substituent directly modulates SIRT2 potency: the C5-H analog (SirReal1) has an IC50 of 3,745 nM, whereas the C5-naphthylmethyl analog (SirReal2) achieves 140 nM . These data demonstrate that the thiazole substitution position and identity are critical determinants of SIRT2 inhibitory activity.

Thiazole substitution position
Cross-study
C4-acetate: 14 nM; C5-H: 3,745 nM (SirReal1)
Regioisomeric context for activity
Cross-study; C5-acetate regioisomer data not available
regiochemistry thiazole substitution target engagement

Optimal Research Application Scenarios for Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate (CAS 488103-69-1)


SIRT2 Deacetylase Activity Assays Requiring Low-Nanomolar Probe Potency

With a biochemical IC50 of 14 nM [1], CAS 488103-69-1 is ideally suited for SIRT2 enzymatic assays where strong target engagement at low compound concentrations is required, such as fluorescence-based or HPLC-based deacetylation assays using acetylated peptide substrates. Its potency exceeds SirReal2 (140 nM) by 10-fold, enabling robust signal windows at sub-micromolar concentrations.

Cell-Based Target Engagement Studies Leveraging Ethyl Ester Permeability

The ethyl ester prodrug motif (clogP 2.28; TPSA 85.59 Ų) [1] provides a calculated physicochemical advantage for passive cellular permeability compared to free acid analogs. This compound can be used in HeLa or MCF-7 cell assays to monitor SIRT2 inhibition via α-tubulin hyperacetylation readouts, following intracellular ester hydrolysis to the active acid.

Structure-Activity Relationship (SAR) Studies on Thiazole C4-Substituted SIRT2 Inhibitors

CAS 488103-69-1 serves as a key reference compound for SAR exploration of the thiazole C4 position. Its 14 nM SIRT2 IC50 [1] provides a benchmark against which newly synthesized C4-substituted analogs can be compared, enabling medicinal chemists to systematically probe the steric and electronic requirements at this position for optimal SIRT2 inhibition.

Negative Control Design Using Amino-Linked or C5-Regioisomeric Analogs

For experiments requiring a structurally matched negative control, researchers should procure the amino-linked analog (CAS 1226445-31-3) [1] or the C5-acetate regioisomer, which are expected to have drastically reduced SIRT2 potency based on SAR trends . Direct comparison with CAS 488103-69-1 enables unambiguous attribution of biological effects to SIRT2 inhibition.

Application
Selection Property
Validation Focus
SIRT2 deacetylase activity assays
Low-nanomolar probe context
Biochemical assay signal window review
Cell-based target engagement studies
Ethyl ester permeability context
Cellular uptake and intracellular hydrolysis review
SAR studies on C4-substituted analogs
Benchmark potency context
Comparison with novel C4-substituted compounds
Negative control design
Structurally matched inactive analog
Amino-linked or C5 regioisomer SIRT2 potency verification
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